N-(2-ethylpiperidine-1-carbothioyl)benzamide
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Overview
Description
N-(2-ethylpiperidine-1-carbothioyl)benzamide: is an organic compound that features a benzamide group linked to a piperidine ring through a carbothioyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with benzoyl chloride and 2-ethylpiperidine.
Reaction Conditions: The reaction involves the formation of a carbothioyl linkage using thiocyanate as a sulfur source. The reaction is usually carried out in an anhydrous solvent such as acetone or ethanol under reflux conditions.
Industrial Production Methods: Industrial production may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The benzamide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, or thiols.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted benzamides.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical transformations.
Biology:
Enzyme Inhibition:
Medicine:
Drug Development: The compound can be explored for its potential as a therapeutic agent, particularly in the treatment of diseases where enzyme inhibition is a key mechanism.
Industry:
Material Science: It can be used in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.
Mechanism of Action
Molecular Targets and Pathways:
Enzyme Inhibition: The compound exerts its effects by binding to the active site of target enzymes, thereby inhibiting their activity. This can lead to the modulation of various biochemical pathways involved in disease progression.
Signal Transduction: It may also affect signal transduction pathways by interacting with key proteins involved in cellular signaling.
Comparison with Similar Compounds
- N-(piperidin-1-yl)carbothioylbenzamide
- 4-chloro-N-[(2-ethyl-1-piperidinyl)carbonothioyl]benzamide
- N-(2-ethylpiperidine-1-carbothioyl)cyclohexanecarboxamide
Uniqueness:
- Structural Features: The presence of the 2-ethyl group on the piperidine ring distinguishes it from other similar compounds, potentially leading to unique biological activities and chemical properties.
- Reactivity: The specific arrangement of functional groups can result in different reactivity patterns, making it suitable for specific applications in medicinal chemistry and material science.
Properties
Molecular Formula |
C15H20N2OS |
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Molecular Weight |
276.4 g/mol |
IUPAC Name |
N-(2-ethylpiperidine-1-carbothioyl)benzamide |
InChI |
InChI=1S/C15H20N2OS/c1-2-13-10-6-7-11-17(13)15(19)16-14(18)12-8-4-3-5-9-12/h3-5,8-9,13H,2,6-7,10-11H2,1H3,(H,16,18,19) |
InChI Key |
WYMCNZNJDSYOOI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCCCN1C(=S)NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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